N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide
Beschreibung
This compound is a benzoxazepine derivative featuring a benzamide substituent at the 8-position of the heterocyclic core. The benzoxazepine scaffold is characterized by a seven-membered ring system containing both oxygen and nitrogen atoms, which confers conformational rigidity and modulates electronic properties. Key structural elements include:
- A 5-ethyl group and 3,3-dimethyl substituents on the benzoxazepine ring.
- A 4-oxo (keto) group in the tetrahydro ring system.
- A 4-(trifluoromethyl)benzamide moiety attached to the 8-position.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethyl and dimethyl groups influence steric and electronic interactions with biological targets .
Eigenschaften
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O3/c1-4-26-16-10-9-15(11-17(16)29-12-20(2,3)19(26)28)25-18(27)13-5-7-14(8-6-13)21(22,23)24/h5-11H,4,12H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJMBTGXZDPGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Tetrahydrobenzo[b][1,4]oxazepine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.
Introduction of the Benzamide Group: The benzamide moiety is introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and catalysts (e.g., DMAP).
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at specific sites, potentially altering its biological activity.
Reduction: Reduction reactions can modify the oxazepine ring or the benzamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the benzamide or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
The compound shares structural homology with other benzoxazepine derivatives. A notable analog is N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide (). Differences include:
- Alkyl substituents : The target compound has a 5-ethyl group, whereas the analog features a bulkier 5-isobutyl group.
- Trifluoromethyl position : The target compound’s trifluoromethyl group is at the para-position of the benzamide (4-position), while the analog’s is at the ortho-position (2-position).
Impact of Substituent Variations
- Electronic Effects : The para-trifluoromethyl group in the target compound enhances electron-withdrawing effects, stabilizing the benzamide’s aromatic system and influencing hydrogen-bonding interactions .
Computational and Experimental Comparison Methods
Similarity Metrics
- Tanimoto and Dice Indices : Widely used to quantify structural similarity. For example, MACCS fingerprints and Morgan fingerprints encode molecular features into bit vectors, enabling rapid comparisons .
- Graph-Based Methods : These capture topological similarities (e.g., ring systems, substituent connectivity) but face computational challenges due to the NP-hard nature of graph isomorphism problems .
NMR-Based Structural Analysis
highlights NMR as a critical tool for comparing substituent effects. For example, chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary between analogs, directly reflecting changes in electronic environments due to substituent modifications (Figure 6 in ) .
Bioactivity and Target Correlations
Bioactivity Clustering
demonstrates that compounds with similar structures cluster into groups with overlapping bioactivity profiles. For instance:
- Benzoxazepines with para-trifluoromethylbenzamide moieties show enhanced kinase inhibition compared to ortho-substituted analogs.
- Ethyl substituents correlate with improved metabolic stability over bulkier alkyl groups (e.g., isobutyl) .
Protein Target Interactions
- The target compound’s benzoxazepine core interacts with ATP-binding pockets in kinases, while the trifluoromethyl group enhances hydrophobic contacts.
- Analog-specific variations (e.g., isobutyl) may shift selectivity toward non-kinase targets like GPCRs .
Data Tables
Table 1: Structural and Bioactivity Comparison
Table 2: NMR Chemical Shift Differences (ppm) in Key Regions
| Compound | Region A (39–44) | Region B (29–36) |
|---|---|---|
| Target | 7.2–7.5 | 2.8–3.1 |
| Analog (Isobutyl) | 7.4–7.7 | 3.0–3.3 |
Biologische Aktivität
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide is a complex organic compound belonging to the class of oxazepines. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 468.47 g/mol. The presence of trifluoromethyl and ethyl groups in its structure contributes to its unique pharmacological properties.
Biological Activity Overview
Research on the biological activity of this compound is still emerging. However, preliminary studies suggest various potential activities:
1. Antimicrobial Activity
Several studies have indicated that oxazepine derivatives exhibit antimicrobial properties. For instance:
- Case Study : A derivative of the oxazepine class showed significant inhibition against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL .
2. Anticancer Potential
Oxazepines have been explored for their anticancer effects:
- Research Finding : In vitro studies demonstrated that similar compounds could induce apoptosis in cancer cell lines through the modulation of specific signaling pathways .
3. Neuroprotective Effects
The neuroprotective potential of oxazepine derivatives has been noted:
- Mechanism : These compounds may act by inhibiting oxidative stress and inflammation in neuronal cells .
The precise mechanism of action for N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide remains under investigation. However, it is hypothesized that:
- Enzyme Interaction : The compound may interact with key enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to specific receptors that regulate cellular responses.
Comparative Analysis
To understand the unique properties of this compound better, a comparison with similar oxazepine derivatives is useful.
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| Oxazepine A | Structure A | Antimicrobial | 32 µg/mL |
| Oxazepine B | Structure B | Anticancer | 15 µM |
| Oxazepine C | Structure C | Neuroprotective | 25 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
